molecular formula C28H58N2O3 B15139298 Rhizochalinin

Rhizochalinin

Cat. No.: B15139298
M. Wt: 470.8 g/mol
InChI Key: YHQOIZYIMFAECD-UHFFFAOYSA-N
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Description

Rhizochalinin is a unique two-headed sphingolipid compound isolated from the marine sponge Rhizochalina incrustata. It has garnered significant attention due to its potent antileukemic and anticancer properties. The compound is characterized by its distinctive structure, which includes two polar head groups, making it a bipolar lipid .

Preparation Methods

Synthetic Routes and Reaction Conditions

Rhizochalinin is typically extracted from the marine sponge Rhizochalina incrustata. The extraction process involves the use of ethanol, followed by concentration and chromatographic separation. The compound is then hydrolyzed using hydrochloric acid in methanol, and further purified using silica-gel and Sephadex LH-20 chromatography .

Industrial Production Methods

Currently, there are no large-scale industrial production methods for this compound due to its complex structure and the challenges associated with its extraction and purification from natural sources. Research is ongoing to develop more efficient synthetic routes and scalable production methods.

Chemical Reactions Analysis

Types of Reactions

Rhizochalinin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its structure to enhance its biological activity and therapeutic potential .

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide and trifluoroacetic acid are used.

    Reduction: Reducing agents like sodium borohydride are employed.

    Substitution: Various nucleophiles can be used to introduce different functional groups into the molecule.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as 18-hydroxy- and 18-amino-rhizochalinin, which have shown enhanced anticancer properties .

Scientific Research Applications

Mechanism of Action

Rhizochalinin exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

Rhizochalinin is unique due to its two-headed structure, which distinguishes it from other sphingolipids. Similar compounds include:

These compounds share similar biological activities but differ in their structural features and specific mechanisms of action.

Properties

Molecular Formula

C28H58N2O3

Molecular Weight

470.8 g/mol

IUPAC Name

2,27-diamino-3,26-dihydroxyoctacosan-11-one

InChI

InChI=1S/C28H58N2O3/c1-24(29)27(32)22-18-14-10-8-6-4-3-5-7-9-12-16-20-26(31)21-17-13-11-15-19-23-28(33)25(2)30/h24-25,27-28,32-33H,3-23,29-30H2,1-2H3

InChI Key

YHQOIZYIMFAECD-UHFFFAOYSA-N

Canonical SMILES

CC(C(CCCCCCCCCCCCCCC(=O)CCCCCCCC(C(C)N)O)O)N

Origin of Product

United States

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